molecular formula C10H9N3O2S B2605234 N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide CAS No. 138468-80-1

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide

Cat. No.: B2605234
CAS No.: 138468-80-1
M. Wt: 235.26
InChI Key: PDIPGVXTKUKGCS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research has demonstrated the synthesis and characterization of new compounds with thiadiazole cores, showing significant promise in photodynamic therapy (PDT) for cancer treatment. One study highlighted the development of zinc phthalocyanine derivatives substituted with thiadiazole, which exhibited high singlet oxygen quantum yield, essential for effective Type II photodynamic therapy mechanisms. These properties make it a potent candidate for cancer treatment through PDT, highlighting the compound's role in producing reactive oxygen species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Another area of application is in the development of compounds with antimicrobial activities. A study on Schiff bases derived from 1,3,4-thiadiazole compounds showed significant DNA protective ability and strong antimicrobial activity against specific bacterial strains. These compounds, particularly noted for their high DNA protective ability against oxidative damage and strong antimicrobial activity, suggest a potential for development into drugs that could complement chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Potential in Chemotherapy Strategies

The structural analysis and evaluation of 1,3,4-thiadiazole derivatives have shown antiproliferative properties against cancer cell lines, indicating their potential utility in chemotherapy. Compounds synthesized from thiadiazole showed cytotoxicity on cancer cell lines, with some compounds exhibiting strong inhibitory activities that could be leveraged in chemotherapy drug development (Liu et al., 2022; Wan et al., 2018).

Properties

IUPAC Name

4-methyl-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-2-4-7(5-3-6)8(14)11-10-12-9(15)13-16-10/h2-5H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIPGVXTKUKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.